2,5-Dimethoxyphenyl vinyl carbinol
Description
2,5-Dimethoxyphenyl vinyl carbinol is a substituted benzyl alcohol derivative characterized by a 2,5-dimethoxyphenyl group attached to a vinyl carbinol moiety. Key features include:
- Functional groups: Methoxy (-OCH₃) at the 2- and 5-positions of the benzene ring, a vinyl (-CH₂-CH₂) group, and a carbinol (-CH₂-OH) group.
- Hypothetical molecular formula: Based on nomenclature, likely C₁₁H₁₄O₃.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C11H14O3/c1-4-10(12)9-7-8(13-2)5-6-11(9)14-3/h4-7,10,12H,1H2,2-3H3 |
InChI Key |
MVLIFSVTOLCWBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(C=C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table highlights critical distinctions between 2,5-dimethoxyphenyl vinyl carbinol and structurally related compounds from the evidence:
Key observations :
- Methoxy vs. methyl substituents: The dimethoxy groups in 25H-NBOH and the target compound enhance polarity and electron-donating effects compared to the dimethyl groups in 2,5-dimethylphenyl methyl carbinol. This likely increases solubility in polar solvents and influences receptor binding in bioactive analogs like 25H-NBOH .
- Vinyl vs.
Physicochemical and Reactivity Trends
- Polarity: Methoxy groups increase polarity relative to methyl substituents. For example, 25H-NBOH (C₁₇H₂₁NO₃) has a higher molecular weight and polarity than 2,5-dimethylphenyl methyl carbinol (C₁₀H₁₄O), which may correlate with differences in pharmacokinetics .
Research Findings from Analogous Compounds
- 25H-NBOH: Exhibits potent agonism at serotonin receptors (5-HT₂A), attributed to its 2,5-dimethoxyphenyl group and ethylamino linker . This underscores the pharmacological significance of methoxy-substituted aromatic systems.
- 2,5-Dimethylphenyl methyl carbinol: Lacks reported bioactivity, suggesting that methyl substituents and saturated carbinol groups may limit receptor engagement compared to methoxy or unsaturated analogs .
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